molecular formula C20H17NO5S B2491751 ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE CAS No. 477556-43-7

ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2491751
CAS No.: 477556-43-7
M. Wt: 383.42
InChI Key: OIUDLKBECZVSEJ-UHFFFAOYSA-N
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Description

ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzodioxine ring fused with a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the benzodioxine ring, followed by the introduction of the benzothiophene moiety. Common reagents used in these reactions include ethyl esters, amines, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Biological Activity

Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene core and a benzodioxine moiety. The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of 342.40 g/mol. The presence of both amide and carboxylate groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing benzothiophene and benzodioxine scaffolds exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzothiophene derivatives possess significant antimicrobial properties. For instance, tetrahydrobenzothiophene derivatives were synthesized and evaluated for their antimicrobial effects, indicating a promising pharmacological profile .
  • Cholesteryl Ester Transfer Protein (CETP) Inhibition : Similar structural analogs have been identified as potent CETP inhibitors, which play a crucial role in lipid metabolism. For example, certain 2,3-dihydro-1,4-benzodioxines demonstrated IC50 values as low as 26 nM against CETP .
  • Antidepressant Effects : Benzothiophene derivatives have also been investigated for their antidepressant activities. The synthesis of these compounds has led to the discovery of novel agents with potential therapeutic effects against depression .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from related compounds:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in metabolic pathways, similar to other benzodioxine derivatives that inhibit CETP .
  • Receptor Modulation : Some studies suggest that benzodioxines can modulate receptor activity, potentially affecting neurotransmitter release and contributing to their antidepressant effects .

Case Studies and Research Findings

A review of various studies highlights the biological activity of related compounds:

  • Antimicrobial Studies : A series of tetrahydrobenzothiophene derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that these compounds exhibited significant activity against various bacterial strains .
  • CETP Inhibition : Research on 2,3-dihydro-3,8-diphenylbenzo[1,4]oxazines revealed their potential as CETP inhibitors with favorable pharmacokinetic profiles. These findings suggest that similar compounds might share this mechanism .
  • Pharmacological Profiles : The pharmacological profiles of related compounds have been characterized in animal models, demonstrating efficacy in increasing high-density lipoprotein cholesterol levels and suggesting potential cardiovascular benefits .

Data Tables

Compound NameBiological ActivityIC50 ValueReference
This compoundAntimicrobialTBDTBD
2,3-Dihydro-3,8-diphenylbenzo[1,4]oxazineCETP Inhibitor26 nM
Tetrahydrobenzothiophene DerivativesAntimicrobialTBD

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-2-24-20(23)18-17(13-5-3-4-6-16(13)27-18)21-19(22)12-7-8-14-15(11-12)26-10-9-25-14/h3-8,11H,2,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUDLKBECZVSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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